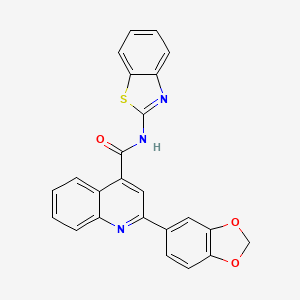
2H-Benzimidazole,5-methoxy-,1-oxide(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their extensive range of biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) typically involves the oxidation of 2H-benzimidazole derivatives. One common method is the reaction of 5-methoxy-2H-benzimidazole with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of oxidizing agents and solvents may vary based on cost and availability, but the fundamental reaction mechanism remains the same.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of di-N-oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent benzimidazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Di-N-oxides of benzimidazole.
Reduction: 5-methoxy-2H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiparasitic agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2H-Benzimidazole,5-methoxy-,1-oxide(9CI) involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to specific enzymes and inhibit their activity, contributing to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Benzimidazole,5-methoxy-: Lacks the N-oxide functionality, resulting in different chemical properties.
2H-Benzimidazole,5-chloro-,1-oxide: Substitution of the methoxy group with a chloro group alters its reactivity and biological activity.
2H-Benzimidazole,5-methyl-,1-oxide: The presence of a methyl group instead of a methoxy group affects its solubility and interaction with biological targets.
Uniqueness
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) is unique due to the presence of both the methoxy group and the N-oxide functionality. This combination enhances its chemical reactivity and broadens its range of applications in various fields.
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
5-methoxy-1-oxido-2H-benzimidazol-1-ium |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-3-8-7(4-6)9-5-10(8)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
DDAYDQUPXGGXIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC[N+](=C2C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


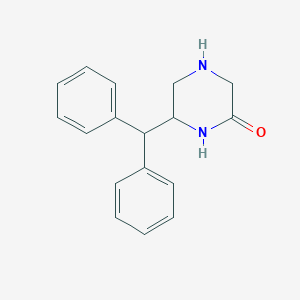
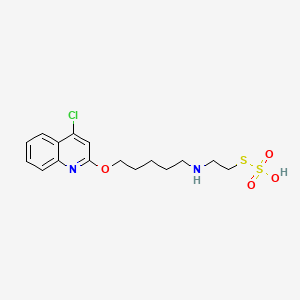
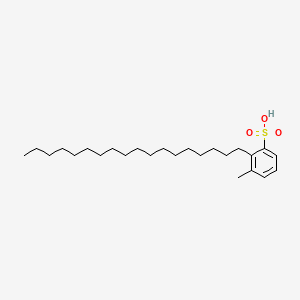
![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)
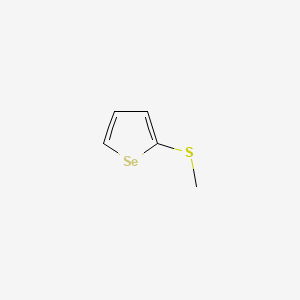
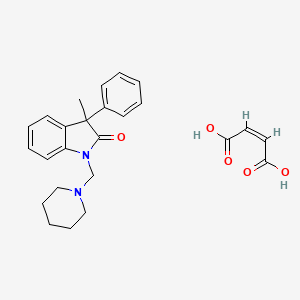
![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)

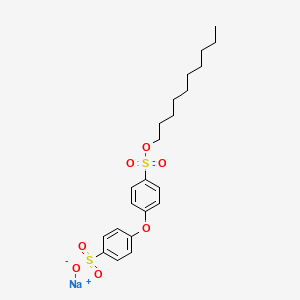
![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)

![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)
